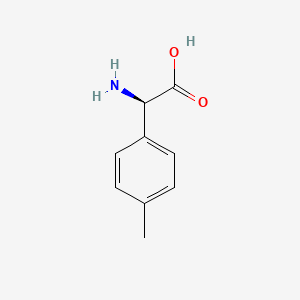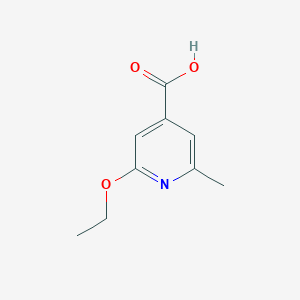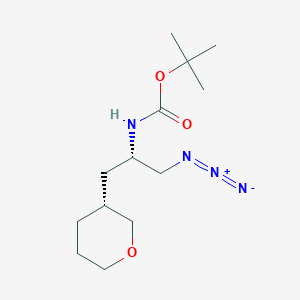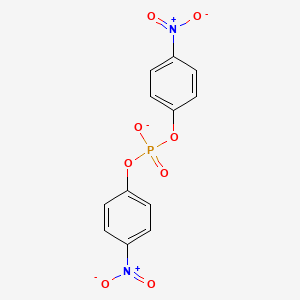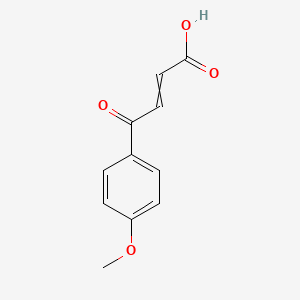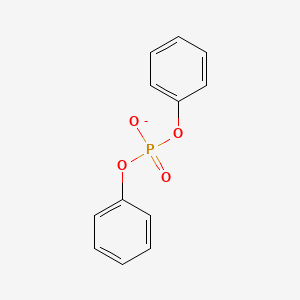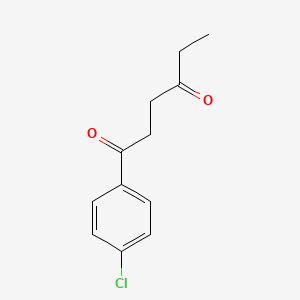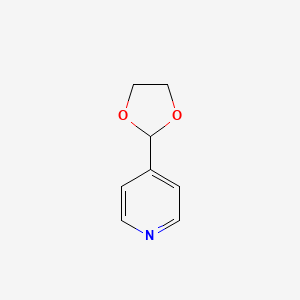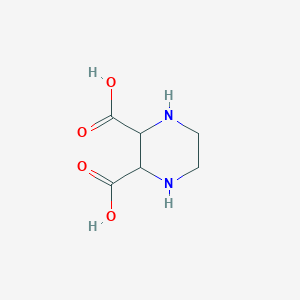
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is an organic compound with the molecular formula C6H10N2O4 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-piperazinedicarboxylic acid involves the oxidation of quinoxaline. The process typically uses potassium permanganate as the oxidizing agent in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 2,3-piperazinedicarboxylic acid often involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts may be explored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with different functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Various oxidized derivatives of piperazine.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2,3-piperazinedicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique properties and activities, such as antimicrobial effects . Additionally, the compound may interact with biological receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Pyrazinedicarboxylic acid: A similar compound with a pyrazine ring instead of a piperazine ring.
2,5-Piperazinedicarboxylic acid: Another derivative of piperazine with carboxylic acid groups at different positions.
Uniqueness
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
CAS No. |
89601-09-2 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
ZLSOKZQPVJYNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


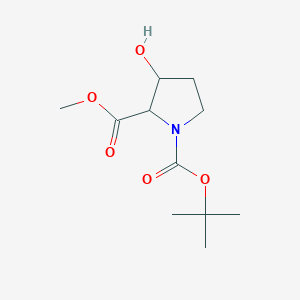
![1-[5-(4-Nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B8813409.png)
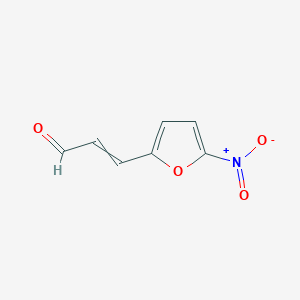
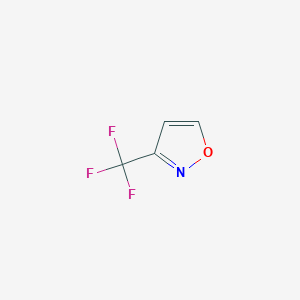
![7-Acetyl-4-methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8813423.png)
